molecular formula C12H14BrN B1366515 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 91720-32-0

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B1366515
CAS No.: 91720-32-0
M. Wt: 252.15 g/mol
InChI Key: GQPOSFWEURXXNF-UHFFFAOYSA-N
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Description

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline (BTMQ) is a member of the family of quinolines, which occur naturally in plants, fungi, and bacteria. It has a molecular formula of C12H14BrN .


Molecular Structure Analysis

The molecular formula of this compound is C12H14BrN . The average mass is 252.150 Da and the monoisotopic mass is 251.030960 Da .


Chemical Reactions Analysis

The chemical reactions of 2,2,4-trimethyl-1,2-dihydroquinolines have been studied . The substrates were aryl amines with several classes of organic compounds like ketones, α,β-unsaturated ketones, 2,2-dimethoxy propane, alkynes, α-ketoester in the presence of Lewis and Brønsted acid catalysts in addition to iodine .

Scientific Research Applications

Reactions with Nucleophiles

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline reacts with monofunctional nucleophiles, yielding expected products. Selective alkylation of bifunctional nucleophiles is possible, involving the 3-bromo-substituent in the reaction with specific nucleophiles (Brown, 1968).

Antioxidant Action Mechanism

The compound demonstrates antioxidant properties by reacting with alkylperoxyls, forming dimer and quinoline derivatives. These derivatives, formed by conversion of aminyl, participate actively in the antioxidation process. This finding suggests potential applications in antioxidant research (Taimr, 1994).

Oxidation Products and Stability

Studies on the oxidation of this compound revealed various oxidation routes leading to different products. This research is crucial for understanding the compound's stability and reactivity under different conditions (Taimr, Prusíková, & Pospíšil, 1991).

Metabolism in Biological Systems

Investigating the metabolism in rats, key metabolic reactions include de-ethylation and hydroxylation. This research provides insights into how the compound is processed in biological systems and its potential biomedical applications (Skaare & Solheim, 1979).

Micellar Solubilization

The study on the solubilization of the compound in different micellar solutions provides insights into its behavior in various solvents, crucial for pharmaceutical and chemical applications (Nekipelova, 1994).

Chromatographic Behavior

The compound's chromatographic behavior,including its stability during analysis, was explored. This research aids in understanding its properties for analytical chemistry and quality control purposes (Taimr & Prusíková, 1991).

Formation of Aminyl and Nitroxyl Radicals

The photolysis of the compound leads to the formation of aminyl radicals, mainly disappearing through dimerization. This finding is relevant for understanding radical formation and stability in chemical reactions (Malkin et al., 1981).

Growth Stimulation in Woody Plants

The compound and its derivatives have been studied for their effects on the growth of woody plants. This research offers potential applications in agriculture and horticulture (Vostrikova et al., 2020).

Hepatoprotective and Antioxidant Properties

Studies have shown the compound's ability to reduce oxidative stress and liver cell damage, indicating its potential use in liver protection and antioxidative therapies (Brazhnikova et al., 2020).

Properties

IUPAC Name

6-bromo-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPOSFWEURXXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)Br)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444094
Record name 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91720-32-0
Record name 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromoaniline (50 g, 0.290 mol), magnesium sulfate (250 g, 2 mol), iodine (2.5 g, 0.01 mol) and catechol (2.24 g, 0.020 mol) were combined in acetone (750 mL) in a sealed-tube reaction flask. The reaction vessel was placed in a pre-equilibrated oil bath set at 125° C. and stirred overnight. The reaction mixture was then cooled to room temperature, filtered over a pad of diatomaceous earth, and concentrated in vacuo. Chromatography on silica gel provided 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline as tan colored crystals (21 g, 27% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A dry 500 mL r.b. flask equipped with a magnetic stir bar and a reflux condenser was charged with 4-bromoaniline (35.7g, 0.208 mol) and acetone (250 mL, Aldrich reagent grade). To this solution, 12 (2.637 g, 0.05 equiv) was added turning the solution bright red. The mixture was heated to reflux with constant stirring for 4 days (approximately 90 hours). The reaction was monitored by TLC (20% ethyl acetate/methylene chloride; observed starting material and product under short wave UV). As judged by TLC, 50% of the starting material was consumed during the course of the reaction. The reaction mixture was cooled to room temperature and quenched with saturated Na2S2O3 (200 mL). The aqueous mixture was partitioned into 2 phases using ethyl acetate (200 mL). The organic layer was rinsed with saturated Na2S2O3 (3×75-100 mL) and brine (100 mL). The combined aqueous layers were extracted with ethyl acetate (100 mL). The organic layers were combined and dried over anhydrous sodium sulfate. The crude dark material was purified by flash chromatography (800 mL silica, 50% ethyl acetate/methylene chloride) followed by recrystallization of isolated quinoline (hexane) yielding 8.22 g (15%) of Compound 7 (white crystals). Data for Compound 7: 1H NMR (400 MHz, acetone-d6) 7.06 (d, J=2, 1H), 6.99 (dd, J=8, 2, 1H), 6.42 (d, J=8, 1H), 5.36 (s, 1H), 5.28 (br s, 1H) 1.92 (d, J=2, 3H), 1.24 (s, 6H).
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
12
Quantity
2.637 g
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
15%

Synthesis routes and methods III

Procedure details

A dry 500 mL r.b. flask equipped with a magnetic stir bar and a reflux condenser was charged with 4-bromoaniline (35.7 g, 0.208 mol) and acetone (250 mL, Aldrich reagent grade). To this solution, I2 (2.637 g, 0.05 equiv) was added turning the solution bright red. The mixture was heated to reflux with constant stirring for 4 days (approximately 90 hours). The reaction was monitored by TLC (20% ethyl acetate/methylene chloride; observed starting material and product under short wave UV). As judged by TLC, 50% of the starting material was consumed during the course of the reaction. The reaction mixture was cooled to room temperature and quenched with saturated Na2S2O3 (200 mL). The aqueous mixture was partitioned into 2 phases using ethyl acetate (200 mL). The organic layer was rinsed with saturated Na2S2O3 (3×75-100 mL) and brine (100 mL). The combined aqueous layers were extracted with ethyl acetate (100 mL). The organic layers were combined and dried over anhydrous sodium sulfate. The crude dark material was purified by flash chromatography (800 mL silica, 50% ethyl acetate/methylene chloride) followed by recrystallization of isolated quinoline (hexane) yielding 8.22 g (15%) of Compound 7 (white crystals). Data for Compound 7: 1H NMR (400 MHz, acetone-d6) 7.06 (d, J=2, 1H), 6.99 (dd, J=8, 2, 1H), 6.42 (d, J=8, 1H), 5.36 (s, 1H), 5.28 (br s, 1H) 1.92 (d, J=2,3H), 1.24 (s, 6H).
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2.637 g
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
15%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline
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6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline
Reactant of Route 6
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

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